molecular formula C13H8Cl2N2O3 B3341557 N-(3,4-dichlorophenyl)-4-nitrobenzamide CAS No. 10282-59-4

N-(3,4-dichlorophenyl)-4-nitrobenzamide

Cat. No. B3341557
CAS RN: 10282-59-4
M. Wt: 311.12 g/mol
InChI Key: YZXYULSZFMEWPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific structural information for “N-(3,4-dichlorophenyl)-4-nitrobenzamide” is not available, similar compounds have been analyzed using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific information for “N-(3,4-dichlorophenyl)-4-nitrobenzamide” is not available, similar compounds have been characterized for properties such as density, melting point, and solubility .

Scientific Research Applications

Antibacterial Activity

  • Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and showed greater antibacterial efficacy compared to their ligand counterparts (Saeed, Rashid, Ali, & Hussain, 2010).

Anticonvulsant Properties

Crystal Structure and Reactivity

  • Studies on the crystal structure and reactivity of various nitrobenzamide derivatives, including compounds similar to N-(3,4-dichlorophenyl)-4-nitrobenzamide, revealed insights into their molecular properties (Shtamburg et al., 2012).

Synthesis and Crystal Structure

  • The synthesis and crystal structure of several nitrobenzamide derivatives have been detailed, providing a deeper understanding of their molecular frameworks and potential applications (Samimi, 2016).

Pharmacokinetics and Solubility Improvement

  • Studies focused on improving the solubility and pharmacokinetics of poorly water-soluble drugs closely related to N-(3,4-dichlorophenyl)-4-nitrobenzamide, indicating the potential for enhancing drug delivery and efficacy (Kondo et al., 1993).

Potential Application in Treating Human African Trypanosomiasis

  • Halo-nitrobenzamides, including compounds similar to N-(3,4-dichlorophenyl)-4-nitrobenzamide, demonstrated significant activity against the parasite Trypanosoma brucei brucei, suggesting a potential application in treating human African trypanosomiasis (Hwang et al., 2010).

Molecular Engineering and Crystal Design

  • Research on molecular tapes and crystal engineering involving nitrobenzamides provides insights into potential applications in materials science (Saha, Nangia, & Jaskólski, 2005).

Antiarrhythmic Activity

  • N-[2-(1-Adamantylamino)-2-oxoethyl]-N-(Aminoalkyl)Nitrobenzamides, structurally related to N-(3,4-dichlorophenyl)-4-nitrobenzamide, showed a spectrum of antiarrhythmic activity, suggesting potential therapeutic applications (Likhosherstov et al., 2014).

Antidiabetic Agents

  • Synthesis and evaluation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents were carried out, demonstrating the potential for treating diabetes (Thakral, Narang, Kumar, & Singh, 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-6-3-9(7-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXYULSZFMEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308478
Record name N-(3,4-dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-nitrobenzamide

CAS RN

10282-59-4
Record name N-(3,4-Dichlorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10282-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 204345
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC204345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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